

# High-performance liquid chromatography (HPLC) method for Diphenidol detection

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## Compound of Interest

Compound Name: *Diphenidol*

Cat. No.: *B1670726*

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An advanced High-Performance Liquid Chromatography (HPLC) method has been established for the precise detection and quantification of **Diphenidol**, a vital antiemetic and antivertigo agent. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results. The methodology is suitable for analyzing **Diphenidol** in both pharmaceutical formulations and biological matrices.

## Physicochemical Properties of Diphenidol

**Diphenidol**, chemically known as 1,1-diphenyl-4-piperidin-1-ylbutan-1-ol, is a tertiary alcohol. [1] Its hydrochloride salt is commonly used in pharmaceutical preparations. [2] Understanding the physicochemical properties of **Diphenidol** is crucial for the development of an effective HPLC method.

Property	Value
Molecular Formula	C <sub>21</sub> H <sub>27</sub> NO
Molecular Weight	309.4 g/mol [1]
Melting Point	212-214 °C[1]
Solubility	Freely soluble in methanol; soluble in water and chloroform; practically insoluble in ether, benzene, and petroleum ether (as HCl salt).[1]
pKa	Not explicitly found, but its basic nature (due to the piperidine ring) dictates the use of a slightly acidic mobile phase for good peak shape.

## Experimental Protocol: HPLC Analysis of Diphenidol

This protocol is designed to provide a robust and reliable method for the quantification of **Diphenidol**.

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	0.5% Triethylamine solution (pH adjusted to 4.0 with phosphoric acid) : Methanol (44:56 v/v)
Flow Rate	0.8 mL/min
Injection Volume	20 µL
Detection Wavelength	210 nm
Column Temperature	30 °C

## Preparation of Reagents and Samples

### Mobile Phase Preparation:

- Prepare a 0.5% (v/v) triethylamine solution by adding 5 mL of triethylamine to 995 mL of HPLC-grade water.
- Adjust the pH of the solution to 4.0 using phosphoric acid.
- Mix this aqueous phase with methanol in a 44:56 (v/v) ratio.
- Degas the mobile phase using sonication or vacuum filtration before use.

### Standard Solution Preparation:

- Accurately weigh about 25 mg of **Diphenidol** hydrochloride reference standard.
- Dissolve it in the mobile phase in a 50 mL volumetric flask and make up to the mark. This will be the stock solution.
- Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 3-65 µg/mL).

### Sample Preparation (from Tablets):

- Weigh and finely powder not less than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 25 mg of **Diphenidol** hydrochloride.
- Transfer it to a 50 mL volumetric flask and add about 30 mL of the mobile phase.
- Sonicate for 15 minutes to ensure complete dissolution of **Diphenidol**.
- Make up the volume to 50 mL with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Sample Preparation (from Plasma): For the analysis of **Diphenidol** in plasma, a protein precipitation step is required.

- To 100 µL of plasma sample, add 200 µL of acetonitrile to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Collect the supernatant and inject it into the HPLC system.

## Quantitative Data Summary

The following table summarizes the performance characteristics of the described HPLC method for **Diphenidol** analysis.

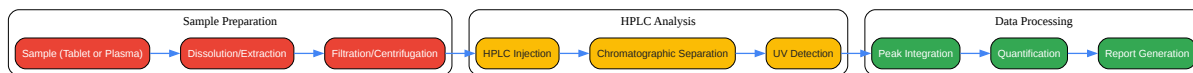
Parameter	Typical Value
Linearity Range	3.16 - 63.15 µg/mL
Correlation Coefficient ( $r^2$ )	> 0.999
Limit of Detection (LOD)	1 ng
Limit of Quantification (LOQ)	3 ng
Accuracy (Recovery)	99.5% - 100.4%
Precision (RSD)	< 2%
Retention Time	Approximately 5-7 minutes (will vary based on the specific column and system)

## Method Validation

The method was validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated good linearity, accuracy, precision, and sensitivity.

## Experimental Workflow and Diagrams

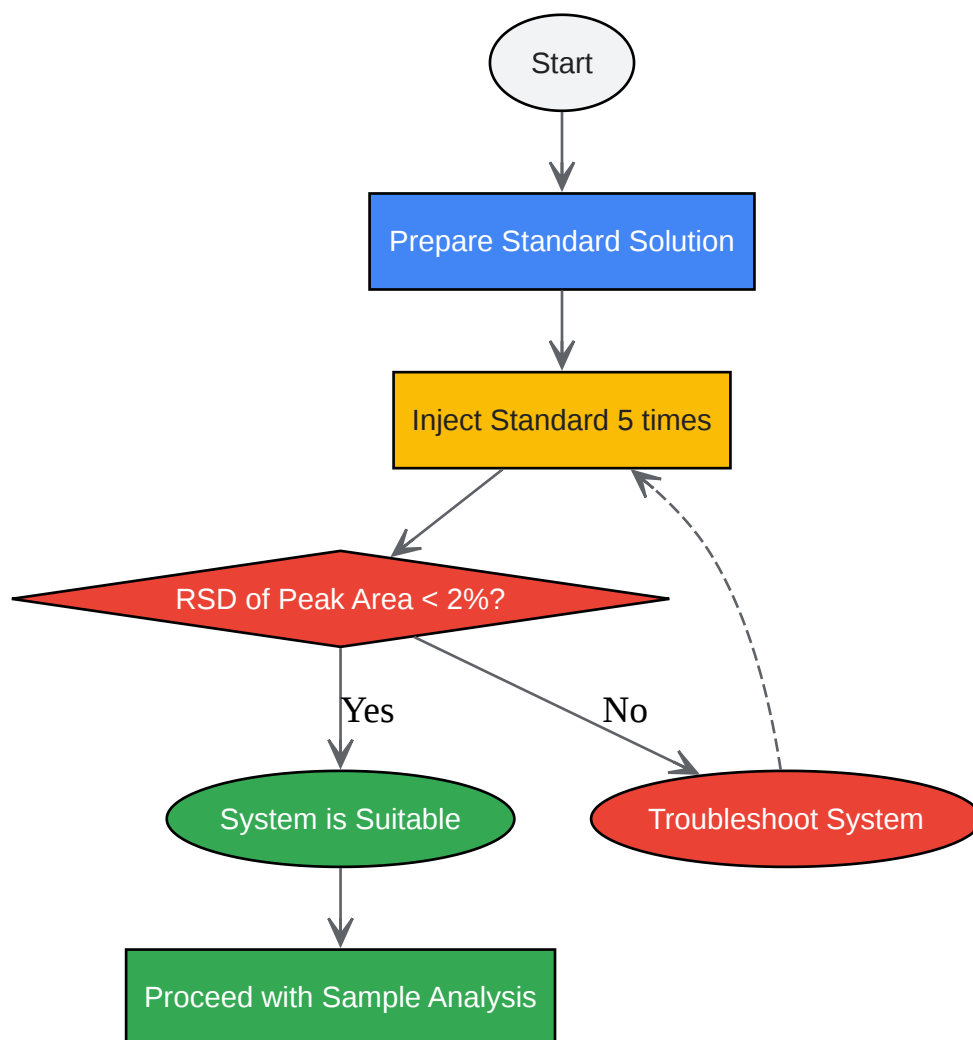
The overall workflow for the HPLC analysis of **Diphenidol** is depicted in the following diagram.



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### HPLC Analysis Workflow for **Diphenidol**.

The logical relationship for ensuring system suitability before sample analysis is outlined below.



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## System Suitability Check Protocol.

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## References

- 1. Diphenidol | C<sub>21</sub>H<sub>27</sub>NO | CID 3055 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Diphenidol Hydrochloride | C<sub>21</sub>H<sub>28</sub>ClNO | CID 66266 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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